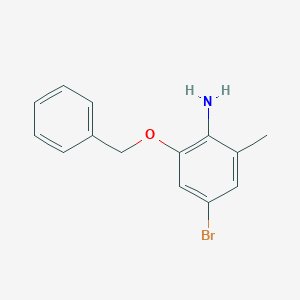

2-(Benzyloxy)-4-bromo-6-methylaniline

Vue d'ensemble

Description

2-(Benzyloxy)-4-bromo-6-methylaniline is an organic compound with the molecular formula C14H14BrNO It is a derivative of phenylamine, featuring a benzyloxy group at the second position, a bromine atom at the fourth position, and a methyl group at the sixth position on the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-4-bromo-6-methylaniline typically involves multiple steps. One common method includes the following steps:

Bromination: The starting material, 2-benzyloxy-6-methylphenylamine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

Protection and Deprotection: The amino group may be protected using a suitable protecting group to prevent unwanted reactions during the bromination step. After bromination, the protecting group is removed to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Benzyloxy)-4-bromo-6-methylaniline can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with an aryl or vinyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and organoboron reagents in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted phenylamines with different aryl or vinyl groups.

Applications De Recherche Scientifique

Organic Synthesis

Intermediate in Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. It is particularly valued in pharmaceutical chemistry for its role in creating biologically active compounds. The presence of the benzyloxy group enhances its reactivity, making it suitable for various coupling reactions and transformations.

Reactivity Patterns

The specific arrangement of functional groups in 2-(Benzyloxy)-4-bromo-6-methylaniline leads to distinctive chemical properties. These properties can facilitate unique reactivity patterns that are not observed in simpler analogs or derivatives. This allows chemists to explore a wide range of synthetic pathways, including those leading to heterocycles and other complex structures .

Medicinal Chemistry

Pharmacological Studies

Research has shown that this compound interacts with various biological targets, influencing cellular processes. Studies often focus on its biochemical pathways and mechanisms of action, examining how it interacts with enzymes or receptors. This understanding is crucial for elucidating its pharmacological effects and optimizing its therapeutic applications .

Potential Therapeutic Applications

Due to its structural characteristics, this compound is explored for potential therapeutic uses, including as a building block for drugs targeting specific diseases. Its derivatives may exhibit activity against various biological targets, including receptors involved in pain modulation and neurodegenerative diseases .

Comparative Analysis with Related Compounds

To better understand the unique features of this compound, a comparative analysis with structurally similar compounds can be beneficial:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Bromoaniline | Lacks benzyloxy group; simpler structure | Basic aniline structure without additional groups |

| 4-Bromo-6-methylaniline | Contains bromine and methyl groups | Different substitution pattern compared to target |

| 4-(Benzyloxy)-2-methylaniline | Benzyloxy group present but lacks bromine | Focuses on methylaniline structure |

| 2-Bromo-4-methoxy-6-methylaniline | Contains methoxy instead of benzyloxy | Variation in functional group affecting reactivity |

| 2-Bromo-6-methoxyaniline | Similar bromo and methoxy groups | Different functional substitution compared to target |

This table highlights how the unique combination of functional groups in this compound contributes to its distinctive reactivity and potential applications in drug development.

Case Studies and Research Findings

Several studies have focused on the synthesis and application of derivatives of this compound:

- Enantioselective Hydroformylation : Research has demonstrated the utility of this compound in enantioselective hydroformylation reactions, showcasing its ability to form chiral products that are valuable in drug synthesis .

- Synthesis of Bioactive Scaffolds : The compound has been utilized in the synthesis of diverse bioactive scaffolds through multi-component reactions, emphasizing its versatility as a building block in medicinal chemistry .

Mécanisme D'action

The mechanism of action of 2-(Benzyloxy)-4-bromo-6-methylaniline involves its interaction with specific molecular targets. The benzyloxy group and bromine atom play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Benzyloxy-4-chloro-6-methylphenylamine: Similar structure but with a chlorine atom instead of bromine.

2-Benzyloxy-4-fluoro-6-methylphenylamine: Similar structure but with a fluorine atom instead of bromine.

2-Benzyloxy-4-iodo-6-methylphenylamine: Similar structure but with an iodine atom instead of bromine.

Uniqueness

2-(Benzyloxy)-4-bromo-6-methylaniline is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electronegativity can affect the compound’s chemical and biological properties, making it suitable for specific applications where other halogenated compounds may not be as effective.

Propriétés

Formule moléculaire |

C14H14BrNO |

|---|---|

Poids moléculaire |

292.17 g/mol |

Nom IUPAC |

4-bromo-2-methyl-6-phenylmethoxyaniline |

InChI |

InChI=1S/C14H14BrNO/c1-10-7-12(15)8-13(14(10)16)17-9-11-5-3-2-4-6-11/h2-8H,9,16H2,1H3 |

Clé InChI |

KGZFHXMRKIQITQ-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=CC(=C1N)OCC2=CC=CC=C2)Br |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.